(15S)-15-hydroxyicosa-8,11,13-trienoic acid
Overview
Description
(15S)-15-hydroxyicosa-8,11,13-trienoic acid is a bioactive lipid molecule that belongs to the family of eicosanoids. These compounds are derived from arachidonic acid and play significant roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-hydroxyicosa-8,11,13-trienoic acid typically involves the oxidation of arachidonic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific carbon atoms in arachidonic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to form the corresponding hydroxyl derivatives.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-hydroxyicosa-8,11,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 15-keto-icosa-8,11,13-trienoic acid.
Reduction: Formation of 15-hydroxyicosanoic acid.
Substitution: Formation of 15-halogenated derivatives.
Scientific Research Applications
(15S)-15-hydroxyicosa-8,11,13-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of (15S)-15-hydroxyicosa-8,11,13-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. By binding to these receptors, the compound can modulate the expression of genes involved in inflammation, lipid metabolism, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Another eicosanoid with similar roles in inflammation and cell signaling.
Leukotriene B4 (LTB4): A related compound involved in immune responses and inflammation.
15-Hydroxy-9-oxoprosta-11,13-dien-1-oic acid: A structurally similar compound with distinct biological activities.
Uniqueness
(15S)-15-hydroxyicosa-8,11,13-trienoic acid is unique in its specific interaction with PPARs and its ability to modulate gene expression. This sets it apart from other eicosanoids, which may act through different receptors and pathways.
Properties
IUPAC Name |
(15S)-15-hydroxyicosa-8,11,13-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXMNDGTWTNTP-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCC=CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390598 | |
Record name | Bio1_001037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92693-02-2 | |
Record name | Bio1_001037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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